molecular formula C14H16ClNO3S B2844623 N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide CAS No. 863007-23-2

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide

Cat. No.: B2844623
CAS No.: 863007-23-2
M. Wt: 313.8
InChI Key: UBGGLKCTIWPRHV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is a synthetic organic compound characterized by the presence of a chlorophenyl group and a dioxido-dihydrothiophenyl moiety attached to an isobutyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide typically involves the following steps:

    Formation of the Dihydrothiophene Ring: The dihydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a chlorobenzene derivative reacts with a nucleophile.

    Amidation Reaction: The final step involves the formation of the isobutyramide moiety through an amidation reaction, where an amine reacts with an isobutyryl chloride or anhydride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the isobutyramide moiety, potentially converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids are of particular interest.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug design and development.

Industry

In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity. It could also serve as an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The chlorophenyl group and the dihydrothiophene ring could facilitate binding to hydrophobic pockets in proteins, while the isobutyramide moiety might participate in hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)isobutyramide: Lacks the dioxido group, potentially altering its reactivity and biological activity.

    N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide: Substitution of chlorine with bromine may affect its chemical properties and interactions.

    N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Replacement of the isobutyramide moiety with an acetamide group, which could influence its solubility and reactivity.

Uniqueness

N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)isobutyramide is unique due to the presence of both a chlorophenyl group and a dioxido-dihydrothiophene ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S/c1-10(2)14(17)16(12-5-3-11(15)4-6-12)13-7-8-20(18,19)9-13/h3-8,10,13H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGGLKCTIWPRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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